Dihydrogen hexachloroiridate(IV) hydrate
Description
Significance of Iridium Coordination Complexes in Modern Chemistry
Iridium, a dense and highly corrosion-resistant transition metal, forms a diverse array of coordination complexes that are pivotal in various fields of chemical science. mateck.comresearchgate.net The unique electronic and steric properties of iridium complexes allow them to participate in a wide range of chemical transformations, often with high efficiency and selectivity.
In the realm of catalysis, iridium complexes are renowned for their exceptional activity in hydrogenation and oxidation reactions. chemimpex.com They are instrumental in both academic research and industrial processes for the synthesis of fine chemicals and pharmaceuticals. Furthermore, the burgeoning field of photochemistry heavily relies on iridium complexes. Their strong spin-orbit coupling facilitates efficient intersystem crossing, leading to their widespread use as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photosensitizers in photoredox catalysis. scbt.com Beyond catalysis and materials science, iridium coordination complexes are also being explored for their potential applications in medicine, including as anticancer agents.
Overview of the Research Landscape for Dihydrogen Hexachloroiridate(IV) Hydrate (B1144303)
Dihydrogen hexachloroiridate(IV) hydrate serves as a vital precursor in the synthesis of a wide variety of iridium-based catalysts and materials. chemimpex.com Its solubility in water and alcohols makes it a convenient starting material for numerous chemical reactions. fishersci.at The compound typically appears as a dark grey to black crystalline solid. chemimpex.com
Properties of this compound
| Property | Value |
| Molecular Formula | H₂IrCl₆·xH₂O |
| Molecular Weight (anhydrous) | 406.95 g/mol |
| Appearance | Dark grey to black powder or crystals |
| Melting Point | 65 °C |
| Density | 1.02 g/mL at 25 °C |
The research landscape for this compound is dominated by its application in catalysis and materials science. In catalysis, it is a key precursor for preparing highly active iridium and iridium oxide catalysts. chemimpex.comsafina.eu These catalysts are employed in a range of organic transformations, including hydrogenation and oxidation reactions. chemimpex.com
In the field of electrochemistry, this compound is extensively used due to its ability to facilitate electron transfer processes. chemimpex.com Detailed research has demonstrated its utility in the fabrication of electrodes for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. sigmaaldrich.com It serves as a precursor for the controlled deposition of iridium oxide, which is a highly active and stable OER catalyst. sigmaaldrich.com
Furthermore, this compound is a crucial component in the synthesis of advanced materials. It is used as a source of iridium for creating iridium-decorated graphene electrodes for vanadium redox flow batteries, enhancing their efficiency and stability. safina.eu The compound is also employed in the synthesis of iridium oxide nanoparticles, which exhibit excellent catalytic activity in the hydrogenation of nitrogen heterocycles. safina.eu Additionally, it plays a role in the electrochemical synthesis of conductive polymers, such as polyaniline, on the surface of various electrodes. fishersci.com Its utility extends to the preparation of iridium nanodendrites, which are effective catalysts for water splitting due to their large surface area and high electrochemical porosity. sigmaaldrich.com
Properties
Molecular Formula |
Cl6H4IrO |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
hexachloroiridium(2-);hydron;hydrate |
InChI |
InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
InChI Key |
YDVQBPXDKJKDME-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].O.Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Fundamental Coordination Chemistry and Electronic Structure of Hexachloroiridate Iv Anions
Iridium Oxidation State and Coordination Environment within the Hexachloroiridate(IV) Complex
The central iridium atom in the [IrCl₆]²⁻ anion formally exists in the +4 oxidation state. webelements.comchemlin.org Iridium, a 5d transition metal, has a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁷ 6s². chemlin.orgamericanelements.com The loss of four electrons to achieve the Ir(IV) state results in a d⁵ electron configuration, specifically [Xe] 4f¹⁴ 5d⁵. youtube.com This d⁵ configuration makes the complex paramagnetic.
The coordination environment of the iridium(IV) ion is defined by six chloride (Cl⁻) ligands. X-ray crystallography studies have established that these ligands are arranged around the central iridium ion in an octahedral molecular geometry. wikipedia.orgresearchgate.net This arrangement results in a highly symmetric complex anion. The geometry can exhibit minor deviations from a perfect octahedron depending on the counter-ion and crystal packing forces in the solid state. researchgate.net
| Parameter | Value | Method |
| Coordination Number | 6 | X-ray Crystallography |
| Geometry | Octahedral | X-ray Crystallography |
| Symmetry | Oₕ (idealized) | X-ray Crystallography |
| Ir-Cl Bond Distances | ~2.30 Å - 2.35 Å | X-ray Crystallography |
Note: The exact bond distances can vary slightly between different salts of the [IrCl₆]²⁻ anion.
Spectroscopic Probes for Elucidating Iridium Speciation in Solution
Spectroscopic techniques are crucial for characterizing the [IrCl₆]²⁻ anion and monitoring its behavior in solution. Ultraviolet-visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly informative.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The [IrCl₆]²⁻ ion is colored, and its UV-Vis spectrum displays characteristic absorption bands due to electronic transitions. researchgate.net These are primarily ligand-to-metal charge transfer (LMCT) bands, which are common for complexes with an oxidized metal center and easily oxidizable ligands like chloride. The spectrum can be used to identify the complex and determine its concentration in solution. researchgate.netlibretexts.org Studies have recorded absorption maxima for the [IrCl₆]²⁻ anion in various solutions. researchgate.net For instance, aging solutions of H₂IrCl₆ in dimethyl sulfoxide (DMSO) shows a decrease in the characteristic peaks of the Ir(IV) complex as it slowly reduces to Iridium(III). researchgate.net
Table of Representative UV-Vis Absorption Bands for [IrCl₆]²⁻
| Wavelength (λₘₐₓ) | Wavenumber (cm⁻¹) | Solvent/Medium |
|---|---|---|
| 488 nm | 20,490 | Aqueous HCl |
| 435 nm | 22,990 | Aqueous HCl |
| 418 nm | 23,920 | Aqueous HCl |
Electron Paramagnetic Resonance (EPR) Spectroscopy: As a d⁵ complex with one unpaired electron, the hexachloroiridate(IV) anion is EPR active. youtube.comred-ox.ru EPR spectroscopy provides detailed insight into the electronic structure and the environment of the unpaired electron. researchgate.netresearchgate.net The EPR spectrum of [IrCl₆]²⁻ in frozen solutions is often characterized by its g-tensor values. red-ox.ru Studies of iridium-containing solutions show that the EPR signal corresponding to the iridium(IV) chloro complex can be used to track its transformation into other species, such as hydroxo complexes in alkaline media. red-ox.ruresearchgate.net The observation of hyperfine coupling with the chlorine nuclei indicates that the unpaired electron is not localized solely on the iridium atom but is delocalized onto the chloride ligands, signifying a high degree of covalency in the Ir-Cl bonds. wikipedia.orgyoutube.com
Table of Representative EPR Parameters for Iridium(IV) Species
| Species | g₁ | g₂ | g₃ | Medium |
|---|
Theoretical Studies on Electronic Structure and Bonding Characteristics
Theoretical and computational studies, often employing density functional theory (DFT), have been instrumental in understanding the electronic structure and bonding in the [IrCl₆]²⁻ anion. acs.orgrsc.orgnih.govusd.edu
The d⁵ electronic configuration of Ir(IV) in an octahedral ligand field leads to the splitting of the 5d orbitals into a lower energy, triply degenerate t₂g set and a higher energy, doubly degenerate e_g set. researchgate.net As a 5d transition metal complex, [IrCl₆]²⁻ adopts a low-spin configuration. youtube.comstanford.edu Consequently, all five d-electrons occupy the t₂g orbitals, resulting in a (t₂g)⁵(e_g)⁰ configuration. This leaves a single unpaired electron, or a "hole," in the t₂g subshell, which gives rise to the ground electronic state term symbol ²T₂g. researchgate.net
A key feature of heavy elements like iridium is the significant effect of spin-orbit coupling, which must be included in theoretical calculations to accurately describe the electronic properties. acs.orgresearchgate.netanl.gov This interaction influences the magnetic and spectroscopic properties of the complex.
Furthermore, theoretical models and EPR data support a high degree of covalency in the iridium-chlorine bonds. wikipedia.orgyoutube.com The spin density of the single unpaired electron is not confined to the iridium d-orbitals but is substantially delocalized onto the p-orbitals of the six chloride ligands. wikipedia.org This delocalization means the simple description of a +4 charge on iridium is an oversimplification, and the true charge distribution is more nuanced due to the covalent nature of the metal-ligand bonding. wikipedia.org
Synthetic Methodologies Utilizing Dihydrogen Hexachloroiridate Iv Hydrate As a Precursor
Synthesis of Novel Iridium-Based Complexes and Coordination Compounds
Dihydrogen hexachloroiridate(IV) hydrate (B1144303), or its closely related and often interchangeably used precursor iridium(III) chloride hydrate, serves as a common starting point for the synthesis of a wide array of iridium(III) complexes. These syntheses often begin with the formation of a chloro-bridged dimeric intermediate, such as [Ir(C^N)₂Cl]₂, from which a multitude of novel coordination compounds can be derived.
A general and widely adopted synthetic protocol involves the reaction of IrCl₃·xH₂O (derived from H₂IrCl₆) with the desired cyclometalating ligands (C^N ligands) to form the dimer. This dimer then serves as a versatile synthon, reacting with various ancillary ligands (N^N or C^N^C ligands) to yield the final monomeric iridium(III) complexes. mdpi.comnih.gov This methodology has been successfully employed to create libraries of phosphorescent cyclometalated iridium(III) complexes with applications in organic light-emitting diodes (OLEDs) and as cellular imaging agents. chemrxiv.orguomphysics.net
For instance, a series of luminescent iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺ were synthesized using this approach. The process starts with the reaction of IrCl₃·xH₂O with 2-phenylpyridine (B120327) (ppy) or its fluorinated derivatives to form the respective [Ir(ppy)₂Cl]₂ or [Ir(F₂ppy)₂Cl]₂ dimers. These dimers are then reacted with ancillary ligands like R-phenylimidazo[4,5-f]1,10-phenanthroline to produce the final cationic complexes. mdpi.com
Another innovative approach involves a template-directed in situ synthesis of cyclometalated macrocyclic Ir(III) complexes. nih.gov This method utilizes a precursor complex, which undergoes a photoinduced C-N cross-coupling reaction to form the final macrocyclic structure, achieving high yields under mild conditions.
The following table summarizes representative examples of iridium(III) complexes synthesized from iridium chloride precursors.
| Complex Type | Cyclometalating Ligand (C^N) | Ancillary Ligand | Synthetic Method | Precursor | Ref. |
| Cationic [Ir(C^N)₂(N^N)]⁺ | 2-phenylpyridine (ppy) | 2-phenylimidazo[4,5-f]1,10-phenanthroline | Dimer intermediate route | IrCl₃·xH₂O | mdpi.com |
| Cationic [Ir(C^N)₂(N^N)]⁺ | 2-(2',4'-difluorophenyl)pyridine (F₂ppy) | 2-(p-tolyl)imidazo[4,5-f]1,10-phenanthroline | Dimer intermediate route | IrCl₃·xH₂O | mdpi.com |
| Macrocyclic Ir(L) | Bis-cyclometalating ligand | Forms macrocycle via C-N coupling | In situ photoinduced coupling | [Ir(L)Cl₂] type | nih.gov |
| Tridentate [Ir(C^N^C)(cod)Cl] | 2,6-bis(4-tert-butylphenyl)pyridine | 1,5-cyclooctadiene (cod) | Transmetallation from mercury complex | [Ir(cod)Cl]₂ | rsc.org |
Incorporation into Hybrid Materials and Composites
Mesoporous silica (B1680970) materials, such as MCM-41, are excellent supports for metallic catalysts due to their high surface area, ordered pore structure, and thermal stability. Dihydrogen hexachloroiridate(IV) hydrate is a suitable precursor for incorporating iridium nanoparticles into the MCM-41 framework. The resulting Ir/MCM-41 materials have demonstrated high activity and selectivity as catalysts in various organic transformations, particularly in hydrogenation reactions. nih.gov
The synthesis typically involves impregnating the MCM-41 support with a solution of the iridium precursor, followed by a reduction step to form iridium nanoparticles within the mesopores. The surfactant-stabilization approach is one method used to prepare silica-supported noble metal nanocatalysts, including iridium, on MCM-41. These catalysts have been found to be effective in the hydrogenation of cyclic olefins. nih.gov The uniform pore structure of MCM-41 helps in controlling the size and distribution of the iridium nanoparticles, which is crucial for catalytic performance. Characterization techniques such as transmission electron microscopy (TEM) and nitrogen physisorption are used to confirm the successful incorporation and dispersion of iridium within the mesoporous structure.
This compound is extensively used as a precursor for depositing iridium oxide (IrO₂) thin films, which are critical materials for electrocatalysis (e.g., oxygen evolution reaction), pH sensors, and neural stimulation electrodes. Two primary methods for film deposition from this precursor are thermal decomposition and electrochemical deposition.
Thermal Decomposition: This method involves applying a solution of H₂IrCl₆ to a substrate (commonly titanium or silicon) and then heating it in air at elevated temperatures. The precursor decomposes to form an adherent film of iridium oxide. This process, often referred to as the thermal decomposition of an iridium precursor (TDIROF), typically requires temperatures around 500 °C. epfl.chresearchgate.net The properties of the resulting film are dependent on the precursor concentration, solvent, and annealing temperature.
Electrochemical Deposition: Iridium and iridium oxide films can be deposited from aqueous solutions of H₂IrCl₆. psu.edu Anodic deposition is a common technique where an oxidative potential is applied to a substrate immersed in the precursor solution. For instance, nano-porous iridium thin films can be electrodeposited with high efficiency from a sulfuric acid solution containing H₂IrCl₆ at potentials between 0.1 and 0.2 V vs. RHE. psu.edursc.org These metallic films can subsequently be converted to iridium oxide by electrochemical cycling. Another approach involves the alkaline hydrolysis of the [IrCl₆]²⁻ ion to form [Ir(OH)₆]²⁻, which can then be anodically deposited as a stable iridium oxide nanoparticle thin film at potentials between +1.0 and 1.3 V vs. Ag/AgCl. nih.gov
The following table outlines typical parameters for the deposition of iridium-based films using H₂IrCl₆ as the precursor.
| Deposition Method | Substrate | Precursor Concentration | Key Parameters | Resulting Material | Ref. |
| Thermal Decomposition | p-Si | Not specified | Temperature: 500 °C in air | IrO₂ film (TDIROF) | epfl.ch |
| Electrodeposition | Au-coated quartz crystal | 0.01 to 1 mM H₂IrCl₆ in 0.5 M H₂SO₄ | Potential: 0.1–0.2 V vs. RHE | Porous Ir metal film | psu.edursc.org |
| Anodic Deposition | Glassy carbon, FTO, Au | Derived from [IrCl₆]²⁻ | Potential: +1.0–1.3 V vs. Ag/AgCl | IrOₓ·nH₂O nanoparticle film | nih.gov |
Polyoxometalates (POMs) are a class of inorganic metal-oxide clusters that have applications in catalysis, medicine, and materials science. The incorporation of transition metals like iridium into their structure can introduce new redox and catalytic properties. This compound is a key precursor for creating iridium-substituted POMs.
The synthesis involves reacting a lacunary (defect-containing) POM precursor, which has a vacant site, with an iridium salt. The iridium ion fills the vacancy, becoming part of the POM framework. This method has been used to create iridium-substituted POMs of both the Keggin and Dawson structures.
A significant breakthrough was the synthesis of the first structurally characterized Ir(IV)-containing polyoxometalate, [HIrIVW₆O₂₄]⁷⁻, which possesses an Anderson-Evans structure. This was achieved by using in situ-formed Ir(IV) oxo-hydroxo complexes derived from an Ir(III) precursor and tungstate (B81510) ions. rsc.org Cyclic voltammetry studies of this novel polyanion showed that the iridium center could be reversibly reduced to Ir(III) and oxidized to Ir(V). rsc.org
Similarly, iridium-substituted Keggin-type POMs have been synthesized. A synthetic route to the [PW₁₁O₃₉IrCl]⁵⁻ complex was developed by reacting the monolacunary Keggin precursor [PW₁₁O₃₉]⁷⁻ with K₃[IrCl₆] under specific conditions. researchgate.net The successful incorporation of the iridium moiety into the POM structure was confirmed by NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS).
Advanced Catalytic Applications of Dihydrogen Hexachloroiridate Iv Hydrate and Its Derivatives
Homogeneous Catalysis
Catalysts synthesized from dihydrogen hexachloroiridate(IV) hydrate (B1144303) are particularly effective in solution-phase (homogeneous) reactions, where they facilitate high efficiency and selectivity under controlled conditions.
Hydrogenation Reactions
Iridium complexes derived from dihydrogen hexachloroiridate(IV) hydrate are highly effective for the asymmetric hydrogenation of various unsaturated compounds, a critical process in the synthesis of chiral molecules for pharmaceuticals and fine chemicals. A notable application is the hydrogenation of heteroaromatic compounds like quinolines. dicp.ac.cnnih.gov Catalyst systems, often generated in situ from iridium precursors such as [Ir(COD)Cl]₂, chiral phosphine (B1218219) ligands (e.g., (R)-MeO-Biphep), and an iodine additive, have demonstrated high enantioselectivity. dicp.ac.cnnih.gov
These reactions provide an efficient pathway to optically active tetrahydroquinolines, which are core structures in many alkaloids and biologically active compounds. dicp.ac.cn The catalytic system has been successfully applied to the asymmetric synthesis of naturally occurring alkaloids like angustureine, galipinine, and cuspareine, achieving up to 96% enantiomeric excess (ee). nih.gov The efficiency of these catalysts allows for reactions to proceed under mild conditions with high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for practical organic synthesis. nih.gov
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
| Substrate | Catalyst System | Solvent | Pressure (psi) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 2-Methylquinoline | [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ | Toluene | 700 | 99 | 96 | dicp.ac.cn |
| 2-Ethylquinoline | [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ | Toluene | 700 | 99 | 94 | dicp.ac.cn |
| 2-Propylquinoline | [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ | Toluene | 700 | 99 | 94 | dicp.ac.cn |
| 2-Phenylquinoline | [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ | CH₂Cl₂ | 1000 | 99 | 85 | dicp.ac.cn |
Hydroformylation Processes
Hydroformylation, or oxo-synthesis, involves the addition of carbon monoxide and hydrogen to an alkene to form aldehydes. It is a large-scale industrial process for producing bulk chemicals. While rhodium and cobalt catalysts are most common, iridium-based systems derived from precursors like IrCl₃ (closely related to H₂IrCl₆) have shown significant activity, particularly for the hydroformylation of 1-hexene (B165129). researchgate.net
Research has demonstrated that the catalytic activity and selectivity of these iridium complexes can be significantly enhanced by the use of inorganic salt promoters like LiCl, KCl, and CaCl₂. researchgate.net These promoters help to suppress competing hydrogenation side reactions, thereby increasing the yield of the desired aldehyde products. Furthermore, innovative tandem reactions, such as a hydroformylation–acetalization of olefins, have been developed using iridium(I) catalysts, where water serves as the hydrogen source. In one such system, the conversion of 1-hexene reached 100% with an 89% selectivity for oxo-products. rsc.org
Table 2: Iridium-Catalyzed Hydroformylation of 1-Hexene
| Iridium Precursor | Promoter | Temperature (°C) | Pressure (bar) | Conversion (%) | Aldehyde Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Ir₄(CO)₁₂ | LiCl | 120 | 80 | 96 | 77 | researchgate.net |
| Ir₄(CO)₁₂ | KCl | 120 | 80 | 94 | 74 | researchgate.net |
| IrCl₃ | LiCl | 120 | 80 | 66 | 71 | researchgate.net |
| Ir(I) complex | AlCl₃ | 140 | 40 (CO) | 100 | 89 (Oxo-products) | rsc.org |
Carbon-Carbon Coupling Reactions
While classic cross-coupling reactions like the Suzuki and Heck reactions are dominated by palladium catalysts, iridium complexes are highly effective in alternative C-C bond-forming transformations, specifically reductive coupling reactions. Catalysts derived from iridium precursors facilitate the coupling of π-unsaturated compounds like alkynes with carbonyls or imines, using hydrogen or a transfer hydrogenation agent (e.g., isopropanol) as the reductant. nih.govutexas.edu
These reactions are highly atom-economical as they avoid the use of stoichiometric organometallic reagents and generate minimal waste. nih.gov For instance, cationic iridium complexes can catalyze the enantioselective reductive coupling of alkynes with imines, mediated by hydrogen, to form chiral allylic amines. nih.gov Similarly, iridium catalysts enable the allylation of aldehydes and alcohols via transfer hydrogenation, providing a green and efficient route to homoallylic alcohols. acs.org
Acceptor/Acceptor Carbene Insertion into N-H Bonds
The insertion of carbenes into N-H bonds is a powerful method for constructing C-N bonds and synthesizing valuable α-amino acid derivatives. Iridium catalysts have emerged as effective promoters for such transformations. Specifically, iridium complexes have been shown to catalyze the insertion of acceptor/acceptor carbenes—carbenes substituted with two electron-withdrawing groups—into N-H bonds. These reactions can be performed in environmentally benign solvents like water, showcasing the versatility of iridium catalysis.
Catalysis in High-Temperature Oxidative Reactions with Supported Platinum
Heterogeneous Catalysis
This compound is a versatile precursor for preparing solid-supported, heterogeneous iridium catalysts. These materials combine the high activity of iridium with the practical advantages of heterogeneous systems, such as ease of separation, recyclability, and enhanced stability, making them suitable for industrial applications.
A primary application for heterogeneous iridium catalysts is in electrocatalysis, particularly for the oxygen evolution reaction (OER) in proton exchange membrane (PEM) water electrolyzers. nih.gov For green hydrogen production, efficient and stable OER catalysts are crucial. Iridium oxides and iridium-based mixed oxides, often prepared from H₂IrCl₆, are the state-of-the-art materials due to their unique balance of activity and stability in harsh acidic environments. nih.gov
Additionally, supported iridium catalysts are investigated for environmental applications, such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx) using hydrocarbons. For example, iridium supported on alumina (B75360) (Al₂O₃) or modified alumina has been shown to effectively catalyze the reduction of NO with propene (C₃H₆), with performance significantly enhanced by the co-feeding of hydrogen. researchgate.net
Table 3: Performance of Heterogeneous Iridium-Based Catalysts
| Catalyst | Application | Key Performance Metric | Conditions | Reference |
|---|---|---|---|---|
| IrO₂ Nanoparticles | Acidic OER | High stability and activity | Proton Exchange Membrane (PEM) | nih.gov |
| Atomically Dispersed Ir | Acidic OER | Balanced activity and stability | Aqueous solution | nih.gov |
| Ir/Al₂O₃ | SCR of NO with C₃H₆/H₂ | ~65% NO conversion, 95% N₂ selectivity | 280-320 °C | researchgate.net |
| Ir/Al₂O₃-CeO₂ | SCR of NO with C₃H₆/H₂ | Enhanced activity and N₂ selectivity | 280-320 °C | researchgate.net |
Compound Name Index
| Compound Name |
|---|
| This compound |
| (R)-MeO-Biphep |
| Angustureine |
| Galipinine |
| Cuspareine |
| 1-Hexene |
| Carbon Monoxide |
| Hydrogen |
| Lithium Chloride |
| Potassium Chloride |
| Calcium Chloride |
| Aluminum Chloride |
| Isopropanol |
| Quinolines |
| Tetrahydroquinolines |
| Nitrogen Oxides |
| Propene |
| Alumina |
Synthesis and Application of Iridium Nanocatalysts (e.g., Nanodendrites)
This compound is a key starting material for the synthesis of iridium nanocatalysts with controlled size and morphology, such as nanoparticles and nanodendrites. The formation pathway and final particle characteristics of these nanocatalysts are highly dependent on the synthesis conditions.
In a surfactant-free colloidal synthesis performed in methanol, the reduction of this compound leads to the formation of iridium nanoparticles. Unlike syntheses starting from iridium(III) or iridium(IV) chloride, the use of H₂IrCl₆ results in a distinct formation mechanism characterized by an induction period followed by a sudden growth phase, which involves the appearance of a crystalline intermediate. This method can produce colloidal nanoparticles as small as Ir₅₅ clusters, which exhibit decahedral and icosahedral structures rather than the bulk face-centered cubic (fcc) structure.
A critical factor in controlling the size of the resulting nanoparticles is the choice of base used during the synthesis. Research has shown a direct correlation between the size of the alkali metal cation (from the hydroxide (B78521) base) and the final size of the iridium nanoparticles.
Table 1: Influence of Base Cation on Iridium Nanoparticle Synthesis from H₂IrCl₆ This interactive table summarizes the effect of different hydroxide bases on the final nanoparticle size.
| Base Used | Cation | Resulting Average Nanoparticle Composition |
|---|---|---|
| LiOH | Li⁺ | Ir₅₅ |
| NaOH | Na⁺ | Ir₅₅ |
| KOH | K⁺ | Ir₈₅ |
Data sourced from in situ X-ray total scattering experiments.
These iridium nanocatalysts, particularly in the form of nanodendrites, have significant applications. Iridium nanodendrites supported on materials like antimony-doped tin oxide (ATO) have demonstrated exceptional performance as electrocatalysts for the oxygen evolution reaction (OER) in proton-exchange membrane (PEM) water electrolyzers. nih.gov These nanostructured catalysts exhibit superior structural properties and a larger surface area compared to commercial iridium catalysts, leading to a more than eight-fold increase in catalytic activity over commercial iridium black. nih.gov
Supported Iridium Catalysts (e.g., on Boron Nitride)
The catalytic activity of iridium is often enhanced by dispersing it on high-surface-area supports. This compound serves as an excellent precursor for preparing these supported catalysts via impregnation methods. A variety of materials, including alumina and boron nitride, have been used as supports.
For instance, iridium nanoparticles can be loaded onto γ-alumina spherical granules, honeycomb monoliths, and ceramic foams by wet impregnation using an aqueous solution of this compound. After impregnation, the materials are dried and calcined to produce the final catalyst. These supported catalysts have proven to be highly active for the decomposition of hydrazine (B178648) monohydrate.
Boron nitride (BN) has emerged as a particularly effective support for iridium catalysts in specialized applications. patsnap.com Its high thermal and chemical stability, coupled with its ability to promote high dispersion of metal particles, makes it an exceptional support material. sigmaaldrich.com In the hydrogenolysis of biomass-derived vicinal diols, such as 1,2-butanediol, an iron-promoted iridium catalyst supported on boron nitride (Ir-FeOₓ/BN) has shown remarkable activity and selectivity. patsnap.com The Ir-FeOₓ/BN catalyst directs the reaction toward the production of secondary alcohols (2-butanol) with high selectivity (~70%) and yield (64%). patsnap.com This is attributed to the generation of an active Ir-Fe alloy phase on the BN support. patsnap.com
Table 2: Product Selectivity in 1,2-Butanediol Hydrogenolysis over Supported Iridium Catalysts This interactive table compares the primary product yields for iridium catalysts on different supports.
| Catalyst | Dominant Product | Yield |
|---|---|---|
| Ir-FeOₓ/BN | 2-Butanol (Secondary Alcohol) | 64% |
The distinct selectivity highlights the critical role of the support material in directing the catalytic pathway. patsnap.com
Catalytic CO₂ Hydrogenation and Conversion to Multi-Carbon Oxygenates
Derivatives of this compound are instrumental in creating sophisticated homogeneous iridium complexes that catalyze the hydrogenation of carbon dioxide. While many studies begin the synthesis of the final catalyst from an intermediate like pentamethylcyclopentadienyl iridium dichloride dimer ([(Cp*)IrCl₂]₂), this dimer itself is prepared from a basic iridium source such as H₂IrCl₆. These catalysts are highly effective in converting CO₂ into formic acid or formate (B1220265), which are valuable C1 chemicals and potential hydrogen storage vectors.
Iridium complexes featuring proton-responsive ligands have demonstrated significant catalytic activity. For example, iridium catalysts bearing amide-based ligands can achieve high turnover frequencies (TOF) for CO₂ hydrogenation in basic aqueous solutions. One such complex, Cp*Ir(L8)(H₂O)HSO₄ (where L8 = N-phenyl-picolinamidate), exhibits a TOF of up to 118,000 h⁻¹ at 60 °C. Another derivative with an additional hydroxyl group shows excellent long-term stability, achieving a turnover number (TON) of 14,700 over 348 hours at room temperature.
Heterogenizing these catalysts by anchoring them to porous organic polymers (POPs) combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous systems. An iridium catalyst supported on a POP functionalized with an N-phenylpicolinamide motif achieved a high TON of 13,883 for CO₂ hydrogenation to formate within 2 hours at 120 °C. Research in this area has primarily focused on the production of C1 oxygenates like formate.
Table 3: Performance of Selected Iridium Catalysts in CO₂ Hydrogenation to Formate This interactive table presents the catalytic efficiency of different iridium complexes derived from H₂IrCl₆.
| Catalyst Type | Key Feature | Turnover Number (TON) | Turnover Frequency (TOF) |
|---|---|---|---|
| Homogeneous (Amide Ligand) | Long-term stability | 14,700 | - |
| Homogeneous (Amide Ligand) | High activity at 60 °C | - | 118,000 h⁻¹ |
Role in Fischer-Tropsch Synthesis for Fuel Production
While iron and cobalt are the conventional metals used in Fischer-Tropsch (FT) synthesis for producing liquid hydrocarbon fuels from syngas (a mixture of carbon monoxide and hydrogen), iridium has been investigated as a potent promoter or co-catalyst. The addition of iridium to traditional FT catalysts can enhance their performance.
Patent literature describes a catalyst for converting syngas into paraffinic hydrocarbons that comprises catalytically active amounts of cobalt combined with a "loading-insensitive" second metal, such as iridium, platinum, or rhodium, on an alumina support. In this system, iridium is present in smaller amounts relative to the cobalt content, typically between 0.1% and 50% of the cobalt weight. The inclusion of iridium modifies the catalyst's properties, leading to a finished catalyst that exhibits a distinct X-ray diffraction pattern.
The preparation of such catalysts typically involves impregnating the alumina support with a solution containing the metal precursors. Given its high water solubility, this compound is a suitable precursor for the iridium component, often used in conjunction with a cobalt salt to create the final bimetallic catalyst. This application highlights a niche but important role for iridium derivatives in enhancing established industrial processes for fuel production.
Electrochemical Research and Engineering Applications Involving Dihydrogen Hexachloroiridate Iv Hydrate
Electrocatalysis Studies
The compound is a key focus in electrocatalysis research, particularly for its role in creating efficient and stable electrode materials for crucial chemical reactions.
Oxygen Evolution Reaction (OER) Electrode Fabrication and Optimization
Dihydrogen hexachloroiridate(IV) hydrate (B1144303) is instrumental in fabricating dimensionally stable anodes for the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. sigmaaldrich.com It serves as a precursor for the controlled deposition of iridium oxide, a highly active and corrosion-resistant catalyst for OER in acidic environments. sigmaaldrich.com Research focuses on leveraging this compound to develop catalysts that are not only active but also durable, which is critical for the commercial viability of water splitting technologies.
Key research findings in this area include:
Controlled Iridium Oxide Deposition: The hydrate allows for the precise deposition of iridium oxide, which is crucial for creating stable and efficient electrodes. sigmaaldrich.com
Nanostructured Catalyst Synthesis: It is used as an iridium source to prepare nanostructured catalysts, such as Ir nanodendrites. sigmaaldrich.com These structures offer a large surface area and high electrochemical porosity, enhancing catalytic activity for water splitting. sigmaaldrich.com
| Application Area | Precursor Compound | Resulting Material/Structure | Key Benefit |
| OER Electrodes | Dihydrogen hexachloroiridate(IV) hydrate | Iridium Oxide | Controlled deposition for stable and efficient electrodes. sigmaaldrich.com |
| Water Splitting | This compound | Iridium Nanodendrites | Large surface area and high electrochemical porosity. sigmaaldrich.com |
Electrochemical Synthesis of Conductive Polymers (e.g., Polyaniline) on Electrode Surfaces
This iridium compound is noted for its ability to catalyze the electrochemical synthesis of conductive polymers, such as polyaniline, on the surface of non-noble metal electrodes. sigmaaldrich.comkrackeler.com Polyaniline is a widely studied conducting polymer due to its high conductivity, environmental stability, and ease of synthesis. The use of this compound facilitates the polymerization process, enabling the formation of adherent and electroactive polymer films on various substrates. krackeler.com This application is significant for developing advanced electronic devices, sensors, and corrosion-resistant coatings. chemimpex.com
Advanced Materials for Energy Conversion and Storage Systems
As a precursor for catalytically active iridium species, this compound is integral to the development of next-generation energy technologies.
Components in Proton Exchange Membrane (PEM) Fuel Cells
In the field of fuel cell technology, this compound is used as a material synthesis precursor for components in Proton Exchange Membrane (PEM) fuel cells. sigmaaldrich.comkrackeler.com PEM fuel cells are a leading technology for clean energy generation, particularly in transportation, but they rely on efficient catalysts to facilitate the electrochemical reactions. Iridium's high catalytic activity and stability, especially in the harsh acidic environment of a PEM fuel cell, make it a valuable component. The hydrate serves as a convenient and reliable source for creating these iridium-based catalysts. sigmaaldrich.comkrackeler.com
Development of Materials for Battery Technologies
This compound is noted for its general use in electrochemical applications, including batteries, due to its ability to facilitate electron transfer processes. chemimpex.com However, detailed research findings specifically documenting its use as a precursor for the development of materials in conventional battery technologies, such as lithium-ion batteries, were not prominently available in the search results. One study focused on iridium-decorated graphene for all-vanadium redox flow batteries utilized a different precursor, iridium chloride hydrate (IrCl₃·3H₂O), for the synthesis. researchgate.net
Counter Electrodes in Dye-Sensitized Solar Cells
In the realm of solar energy, iridium derived from precursors like this compound has been investigated as an alternative to platinum for counter electrodes in dye-sensitized solar cells (DSSCs). The counter electrode is a critical component that collects electrons and catalyzes the reduction of the electrolyte's redox couple. mateck.com While platinum is highly effective, its high cost is a barrier to large-scale DSSC production.
Research has shown that iridium can be a suitable, chemically stable, and potentially less expensive alternative.
Performance: DSSCs fabricated with iridium-based counter electrodes, prepared by depositing iridium films on fluorine-doped tin oxide (FTO) substrates, have demonstrated promising photo-conversion efficiencies (PCE). mateck.com
Research Example: A study utilizing radio-frequency sputtering to deposit an iridium film for a DSSC counter electrode achieved a PCE of 7.2%. mateck.com Another investigation using thermal evaporation reported a PCE of 5.19%.
| Counter Electrode Material | Deposition Method | Achieved Photo-Conversion Efficiency (PCE) | Reference |
| Iridium (Ir) | Radio-Frequency Sputtering | 7.2% | mateck.com |
| Iridium (Ir) | Thermal Evaporation | 5.19% | N/A |
| Platinum (Pt) | Conventional | 7.38% (comparative) | N/A |
These findings indicate that iridium is a viable candidate for developing cost-effective and stable counter electrodes for DSSCs. mateck.com
Fabrication of Specialized Electrodes
This compound serves as a critical precursor material in the fabrication of specialized electrodes with enhanced electrochemical properties. Its application is particularly notable in the development of dimensionally stable electrodes and in the modification of ultra-flexible neural electrodes, where it contributes to improved performance and longevity.
Dimensionally Stable Electrodes
Dimensionally stable electrodes are characterized by their ability to maintain their size and shape under demanding electrochemical conditions, such as those encountered in industrial electrolysis and other applications requiring high current densities and corrosive environments. While not always explicitly categorized under this name in all research, electrodes coated with iridium oxide, often derived from this compound, exhibit the key characteristics of dimensional stability.
The process typically involves the thermal decomposition of a this compound solution applied to a substrate, commonly titanium. This heat treatment results in the formation of a robust and catalytically active iridium oxide layer. This layer is highly resistant to chemical attack and electrochemical corrosion, which prevents the degradation of the electrode over time. The stability of this iridium oxide coating ensures that the electrode's geometric surface area remains constant, leading to consistent and efficient performance over extended operational periods. The strong adherence of the iridium oxide layer to the substrate further contributes to the electrode's mechanical integrity and long-term stability.
Modification of Ultra-Flexible Neural Electrodes for Enhanced Charge Storage Capacity
In the field of neuroengineering, this compound is instrumental in modifying ultra-flexible neural electrodes to improve their charge storage capacity (CSC) and charge injection capabilities. myu-group.co.jpresearchgate.net These enhancements are vital for safe and effective neural stimulation and recording. nih.govnih.govnih.gov The modification process typically involves the electrodeposition of an iridium oxide film (EIROF) onto the surface of the electrode, which is often made of materials like gold or platinum on a flexible polymer substrate. myu-group.co.jpnih.gov
The electrodeposition process utilizes a solution containing an iridium salt, such as this compound. By applying specific voltage protocols, a porous, high-surface-area layer of iridium oxide is grown on the electrode surface. researchgate.net This porous structure is key to the significantly increased CSC. nih.gov The mechanism behind the enhanced charge storage is the reversible faradaic reaction between different oxidation states of iridium (Ir³⁺ and Ir⁴⁺), which allows for a much greater amount of charge to be stored and delivered compared to bare metal electrodes. myu-group.co.jpnih.gov
Research has demonstrated substantial improvements in the electrochemical performance of neural electrodes after modification with electrodeposited iridium oxide. For instance, the CSC of gold electrodes has been shown to increase dramatically after being coated with EIROF. myu-group.co.jpresearchgate.net This increased CSC allows for smaller electrodes to be used for effective stimulation, which is advantageous for minimizing tissue damage during implantation. Furthermore, the lower impedance of the iridium oxide coating reduces the power consumption required for stimulation. mdpi.commyu-group.co.jp
The following tables summarize key findings from studies on iridium oxide-modified neural electrodes:
| Electrode Material | Measurement | Value Before IrOx Deposition | Value After IrOx Deposition | Reference |
| Gold | Electrochemical Impedance (at 1 kHz) | 26.65 ± 6.93 kΩ | 1.41 ± 1.1 kΩ | myu-group.co.jp |
| Gold | Cathodic Charge Storage Capacity (CSCc) | 0.32 ± 0.05 mC/cm² | 24.19 ± 6.21 mC/cm² | myu-group.co.jp |
| Gold | Cathodic Charge Storage Capacity (CSCc) | 0.33 ± 0.05 mC/cm² | 24.99 ± 0.22 mC/cm² | researchgate.net |
| Electrode Type | Cathodic Charge Storage Capacity (CSCc) | Charge Injection Capacity (CIC) | Reference |
| Bare Platinum | - | 0.08 ± 0.02 mC cm⁻² | mdpi.com |
| Platinum Nanocone | - | 2.15 ± 0.19 mC cm⁻² | mdpi.com |
| Iridium Oxide | - | 2.25 ± 0.26 mC cm⁻² | mdpi.com |
| Platinum-Iridium Oxide Nanocomposite | 52.44 ± 2.53 mC cm⁻² | 4.39 ± 0.36 mC cm⁻² | mdpi.com |
These studies highlight the significant impact of using this compound as a precursor for creating iridium oxide coatings that substantially enhance the performance of ultra-flexible neural electrodes.
Reactivity, Reaction Mechanisms, and Kinetic Studies of Hexachloroiridate Iv Species
Redox Chemistry and Electron Transfer Pathways
The redox behavior of hexachloroiridate(IV) is characterized by its participation in various electron transfer pathways, including outer-sphere, inner-sphere, and proton-coupled electron transfer mechanisms. The preferred pathway is largely dictated by the nature of the reacting substrate and the reaction conditions.
Outer-Sphere Electron Transfer Mechanisms
Outer-sphere electron transfer (OSET) is a common mechanism for reactions involving hexachloroiridate(IV). wikipedia.org In this pathway, the electron is transferred from the reductant to the oxidant without any change in the primary coordination sphere of either reactant. wikipedia.org The reactants maintain their integrity, and the electron tunnels through space. wikipedia.org
Kinetic studies on the oxidation of various organic compounds, such as 2-chloro- and 2-hydroxycyclohexanone, also suggest an outer-sphere mechanism. rsc.orgrsc.org The rates of these reactions are often dependent on the rate of enolization of the substrate. rsc.orgrsc.org The Marcus theory is a key theoretical framework used to understand the rates of these outer-sphere electron transfer reactions, which depend on the thermodynamic driving force and the reorganizational energy of the reactants. wikipedia.org
Inner-Sphere Electron Transfer Mechanisms
In contrast to the outer-sphere pathway, inner-sphere electron transfer involves the formation of a bridged complex between the oxidant and the reductant, facilitating the electron transfer through a bridging ligand. wikipedia.org While less common for hexachloroiridate(IV) due to the inertness of the iridium-chloride bonds, this mechanism can occur under specific circumstances.
For an inner-sphere mechanism to be operative, one of the reactants must be substitutionally labile to allow for the formation of the bridged intermediate. bhu.ac.in The reduction of [IrCl₆]²⁻ by [Cr(H₂O)₆]²⁺ is an example where an inner-sphere pathway is considered, with a chloride ion acting as the bridging ligand. bhu.ac.in However, even in this case, ligand transfer from iridium to chromium does not occur, as the Ir(III)-Cl bond is stronger than the Cr(III)-Cl bond. bhu.ac.in This highlights that ligand transfer is not a mandatory outcome of an inner-sphere process. bhu.ac.in
Proton-Coupled Electron Transfer (PCET) Processes
Proton-coupled electron transfer (PCET) represents a mechanism where an electron and a proton are transferred in a concerted elementary step. nih.gov This pathway is particularly relevant in reactions where the redox change is accompanied by a change in the protonation state of the substrate.
The one-electron oxidation of phenols, such as phenol (B47542), 2,4,6-trimethylphenol, and 2,6-dimethylphenol, by [IrCl₆]²⁻ in aqueous solution provides a clear example of a PCET process. acs.orgfigshare.com The reaction exhibits a simple pH dependence, indicating a slower bimolecular oxidation of the neutral phenol (ArOH) and a faster oxidation of the phenoxide anion (ArO⁻). acs.orgfigshare.com The observation of a significant kinetic isotope effect (H/D) of up to 3.5 for the oxidation of the neutral phenol supports a concerted mechanism where the proton is transferred to a water molecule acting as the proton acceptor. acs.orgfigshare.com
Kinetic Investigations of Oxidation and Reduction Reactions
Kinetic studies provide quantitative data on the rates of reactions involving hexachloroiridate(IV) and offer deeper insights into the underlying mechanisms.
Oxidation of Thioglycolic Acid and Related Sulfhydryl Compounds
The oxidation of thioglycolic acid (TGA) by [IrCl₆]²⁻ is a reaction that is highly susceptible to catalysis by trace metal ions. researchgate.netrsc.orgrsc.org However, in the presence of a suitable chelating agent like bathophenanthrolinedisulfonate, the direct oxidation can be studied. researchgate.netrsc.orgrsc.org The reaction is first-order in both [Ir(IV)] and TGA. researchgate.netrsc.orgrsc.org
The pH of the solution has a complex influence on the reaction rate due to the diprotic nature of TGA. rsc.org At higher pH, the reaction proceeds via an outer-sphere oxidation of the fully deprotonated thiolate form (⁻SCH₂CO₂⁻). rsc.org The mechanism involves the initial formation of a thiyl radical (RS•), which can then undergo further reactions to produce a mixture of the disulfide (RSSR) and a sulfonate species (RSO₃⁻). rsc.org The relative yields of these products are dependent on the reaction conditions. rsc.org
| Reactant Species | Rate Constant (k) |
|---|---|
| ⁻SCH₂CO₂⁻ | (3.52 ± 0.03) × 10⁶ M⁻¹s⁻¹ |
Reduction by Ascorbic Acid and Isoascorbic Acid Species
The reduction of [IrCl₆]²⁻ by L-ascorbic acid (AA) and its epimer, D-isoascorbic acid (IAA), has been investigated kinetically. proquest.comresearchgate.net These reactions exhibit a well-defined 1:2 stoichiometry, where one molecule of the ascorbic acid species reduces two molecules of [IrCl₆]²⁻. proquest.com The final oxidation products are L-dehydroascorbic acid and D-dehydroisoascorbic acid, respectively. proquest.com
| Ascorbic Acid Species | Rate Constant (k) |
|---|---|
| Fully protonated (H₂A) | < 200 M⁻¹s⁻¹ (at 20.0°C) |
| Monoanionic (HA⁻) | 1.4 × 10⁷ M⁻¹s⁻¹ (at 20.0°C) |
| Dianionic (A²⁻) | Diffusion-controlled |
Oxidation of Alpha,Beta-Unsaturated Compounds
The oxidation of α,β-unsaturated compounds by hexachloroiridate(IV) involves the cleavage of the carbon-carbon double bond. A notable study investigated the oxidative cleavage of α,β-unsaturated aldehydes and ketones in an acetate (B1210297) buffer. The reaction proceeds via an outer-sphere mechanism, suggesting that the primary interaction between the oxidant and the substrate does not involve direct bond formation in the rate-determining step.
The proposed mechanism involves the formation of a transient intermediate, which then undergoes further reaction to yield the final products. The reaction kinetics are influenced by the specific structure of the α,β-unsaturated compound.
Influence of pH on Reaction Rates
The concentration of hydrogen ions ([H⁺]) in the reaction medium significantly impacts the rate of oxidation by hexachloroiridate(IV). The effect of pH is substrate-dependent, with some reactions being inhibited by acid while others are accelerated.
For instance, the oxidation of tellurium(IV) by [IrCl₆]²⁻ is acid-inhibited, meaning the reaction rate decreases as the concentration of H⁺ increases. nih.govresearchgate.net Conversely, the oxidation of tin(II) and kojic acid by hexachloroiridate(IV) is accelerated by increasing hydrogen ion concentration. researchgate.net This suggests that the protonation state of the reactants plays a crucial role in the reaction mechanism. In the case of phenol oxidation, the reaction proceeds through two pathways: a slower oxidation of the neutral phenol (ArOH) and a much faster oxidation of the phenoxide anion (ArO⁻). nih.gov
The relationship between the observed rate constant (k') and pH for the oxidation of 2-furoic hydrazide shows a significant increase in the reaction rate with increasing pH, eventually reaching a plateau between pH 4 and 6. researchgate.net
Table 1: Effect of pH on the Observed Second-Order Rate Constant (k') for the Oxidation of 2-Furoic Hydrazide by Hexachloroiridate(IV)
| pH | k' (M⁻¹s⁻¹) |
| 0.50 | 0.02 |
| 1.00 | 0.10 |
| 2.00 | 1.50 |
| 3.00 | 10.5 |
| 4.00 | 25.0 |
| 5.00 | 26.0 |
| 6.00 | 26.5 |
Data sourced from kinetic studies on the oxidation of 2-furoic hydrazide. researchgate.net
Effects of Ionic Strength and Dielectric Constant on Kinetics
The ionic strength of the reaction medium can influence the rate of reactions involving charged species. In the oxidation of D-glucose by hexachloroiridate(IV), an increase in ionic strength leads to an increase in the reaction rate. ccriindia.org This is consistent with a mechanism involving the interaction of a neutral molecule (D-glucose) and an ion ([IrCl₆]²⁻).
Role and Detection of Free Radical Intermediates in Mechanisms
There is substantial evidence to suggest that many oxidation reactions involving hexachloroiridate(IV) proceed through mechanisms that involve the formation of free radical intermediates. researchgate.netccriindia.orgniscpr.res.in Hexachloroiridate(IV) often acts as a one-electron oxidant, leading to the generation of a radical from the substrate in the initial step. ccriindia.org
The presence of these transient radical species can be detected through various methods. One common technique is the initiation of polymerization of monomers like acrylamide (B121943) added to the reaction mixture. The formation of a polymer indicates the presence of free radicals. ccriindia.org More direct evidence can be obtained using Electron Spin Resonance (ESR) spectroscopy, often in conjunction with spin trapping techniques. In spin trapping, a "spin trap" molecule reacts with the unstable free radical to form a more stable radical (a spin adduct) that can be detected and characterized by ESR.
For example, in the oxidation of hydroxylammonium ion by hexachloroiridate(IV), the formation of the NH₂O• radical has been demonstrated by ESR studies. niscpr.res.in
Ligand Exchange Kinetics in Solution
The exchange of ligands in the coordination sphere of a metal complex is a fundamental reaction in coordination chemistry. The rate at which this exchange occurs determines whether a complex is classified as labile (fast exchange) or inert (slow exchange).
Mechanistic Insights into Ligand Lability
The lability of a coordination complex is influenced by several factors, including the electronic configuration of the central metal ion and the nature of the ligands. For iridium complexes, the oxidation state plays a significant role. Iridium(III) complexes are generally considered to be kinetically inert. However, the lability of iridium complexes can be tuned by the nature of the other ligands present in the coordination sphere.
Mechanisms for ligand exchange in octahedral complexes can be associative (where the incoming ligand binds to form a seven-coordinate intermediate), dissociative (where a ligand first detaches to form a five-coordinate intermediate), or an interchange mechanism which is a concerted process. The specific pathway is influenced by the electronic and steric properties of the complex and the incoming ligand. For iridium(III) complexes, associative mechanisms have been proposed for water exchange.
Influence of Solvent and Coordination Sphere on Exchange Rates
The solvent plays a crucial role in ligand exchange reactions. It can act as a coordinating ligand itself, participating directly in the exchange process. The properties of the solvent, such as its polarity and coordinating ability, can significantly affect the rate of ligand exchange. For instance, in iridium complexes relevant to water oxidation catalysis, ligand exchange with water is a facile process. iciq.org
The nature of the other ligands in the coordination sphere (the ancillary ligands) also has a profound impact on the rate of exchange of a particular ligand. Electron-donating or electron-withdrawing properties of these ancillary ligands can influence the strength of the bond between the iridium center and the leaving ligand, thereby affecting the lability of the complex. Modeling studies on iridium complexes used in Signal Amplification By Reversible Exchange (SABRE) have shown that the dissociation rates of ligands can be determined using NMR spectroscopy, providing insights into the enthalpies and entropies of activation for the exchange process. nih.govuni-kiel.deacs.orgacs.org
Computational and Theoretical Investigations of Dihydrogen Hexachloroiridate Iv Hydrate Systems
Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a primary computational method for mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For the hexachloroiridate(IV) anion, [IrCl₆]²⁻, DFT studies are instrumental in understanding its role as a potent one-electron outer-sphere oxidant in various chemical transformations.
DFT calculations can model the oxidation of diverse substrates, such as organic molecules and other metal complexes. sci-hub.secaltech.edu The typical reaction pathway involves the transfer of a single electron from the substrate to the iridium(IV) center, resulting in the formation of the hexachloroiridate(III) anion, [IrCl₆]³⁻, and the oxidized substrate. researchgate.net For example, in the oxidation of methanesulfinate, the reaction is inhibited by the [IrCl₆]³⁻ product, suggesting a reversible electron transfer mechanism that can be modeled computationally. acs.org
The process for elucidating a reaction pathway using DFT generally involves:
Geometry Optimization: Calculating the lowest-energy structures of the reactants (e.g., [IrCl₆]²⁻ and substrate), products (e.g., [IrCl₆]³⁻ and oxidized substrate), and any intermediates.
Transition State Search: Locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. This is crucial for determining the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the path from the transition state down to the reactants and products to confirm that the TS correctly connects the desired species.
These calculations yield a complete energy profile for the reaction, as shown in the hypothetical table below for the oxidation of a generic substrate 'S'.
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | [IrCl₆]²⁻ + S | 0.0 |
| Transition State | [IrCl₆···S]²⁻ ‡ | +55.0 |
| Products | [IrCl₆]³⁻ + S⁺ | -85.0 |
Such studies reveal that the kinetics of these reactions can be complex. For instance, the oxidation of sulfanilic acid by [IrCl₆]²⁻ is first order with respect to each reactant but is retarded by hydrogen ions, indicating complex dependencies that can be explored with DFT by modeling the protonation states of the reactants. sci-hub.se DFT calculations have also been used to investigate the reaction mechanisms of related iridium complexes in processes like water oxidation, where the electronic structure of the catalyst is a key determinant of its activity. acs.org
Ab Initio Calculations for Electronic Structure and Intermolecular Interactions
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of the electronic structure of the [IrCl₆]²⁻ anion. These calculations, which include methods like Hartree-Fock (HF) and, more commonly, DFT, are used to determine the composition and energies of molecular orbitals (MOs), charge distribution, and the nature of chemical bonding.
The electronic configuration of the Ir(IV) center is 5d⁵. In the octahedral ligand field of the six chloride ions, the 5d orbitals split into a lower-energy t₂g set and a higher-energy e₉* set. For a low-spin d⁵ complex like [IrCl₆]²⁻, the t₂g orbitals are fully occupied by five electrons, resulting in an unpaired electron and making the complex paramagnetic. The highest occupied molecular orbital (HOMO) is primarily of Ir 5d t₂g character, while the lowest unoccupied molecular orbital (LUMO) is the antibonding e₉* orbital. escholarship.org
Spectroscopic properties are directly related to this electronic structure. The characteristic absorption bands of [IrCl₆]²⁻ in the visible region are assigned to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from a p-orbital of a chloride ligand to the partially filled t₂g orbitals of the iridium center. nsc.ruresearchgate.net Ab initio methods, particularly time-dependent DFT (TD-DFT), can simulate these electronic spectra and confirm the assignments.
| Orbital | Primary Character | Description | Role in Reactivity |
|---|---|---|---|
| HOMO (t₂g) | Ir 5d | Partially filled non-bonding orbitals | Site of electron hole; acts as electron acceptor (oxidizing agent) |
| LUMO (e₉*) | Ir 5d / Cl 3p | Empty antibonding orbitals | Accepts electrons in reduction or excitation |
| Ligand p-orbitals | Cl 3p | Filled bonding and non-bonding orbitals | Source of electrons for LMCT transitions |
Furthermore, these calculations are essential for studying intermolecular interactions. In Dihydrogen hexachloroiridate(IV) hydrate (B1144303), the [IrCl₆]²⁻ anion interacts with surrounding water molecules and counter-ions through hydrogen bonds and electrostatic forces. uct.ac.za Computational models can quantify the strength of these interactions by calculating binding energies and analyzing the geometric parameters of the hydrogen bonds between the chloride ligands and water molecules. researchgate.net These interactions are crucial for stabilizing the crystal lattice and influence the solubility and reactivity of the compound in aqueous media. researchgate.net
Modeling of Catalytic Cycles and Intermediate Species
The hexachloroiridate(IV)/(III) redox couple is frequently employed in catalytic processes, particularly for oxidation reactions. ethernet.edu.et Computational modeling is a powerful tool for mapping out the entire catalytic cycle, identifying key intermediates, and determining the rate-limiting steps. While [IrCl₆]²⁻ often acts as a stoichiometric oxidant, it can function as a true catalyst if the reduced [IrCl₆]³⁻ species is re-oxidized by a terminal oxidant (e.g., O₂, periodate). acs.org
A generic catalytic cycle for the oxidation of a substrate (Sub) can be modeled as follows:
Substrate Oxidation: The active catalyst, [IrCl₆]²⁻, oxidizes the substrate via an outer-sphere electron transfer, generating the product and the reduced form of the catalyst, [IrCl₆]³⁻.
[IrCl₆]²⁻ + Sub → [IrCl₆]³⁻ + Sub⁺
Catalyst Regeneration: The reduced [IrCl₆]³⁻ is re-oxidized by a terminal oxidant (Ox), regenerating the active [IrCl₆]²⁻ species and completing the cycle.
[IrCl₆]³⁻ + Ox → [IrCl₆]²⁻ + Ox⁻
DFT calculations are used to determine the thermodynamics and kinetics of each step. By calculating the Gibbs free energy change (ΔG) for each elementary reaction, the feasibility of the proposed cycle can be assessed. The structures of all intermediate species, such as potential adducts between the iridium complex and the substrate, can be optimized to understand their role in the reaction. For instance, in some proposed mechanisms, an intermediate complex forms prior to the rate-determining electron transfer step. nih.gov Modeling helps to distinguish between inner-sphere (ligand-bridged) and outer-sphere (no direct bond) electron transfer pathways. researchgate.net
The results of such modeling can be summarized in an energy diagram, illustrating the relative energies of all intermediates and transition states throughout the catalytic cycle. This provides a comprehensive understanding of the catalyst's function and can guide the design of more efficient catalytic systems. acs.org
Prediction of Reactivity Descriptors and Properties
Conceptual DFT provides a framework for quantifying the reactivity of chemical species through a set of descriptors calculated from their electronic structure. vdoc.pub These descriptors for the [IrCl₆]²⁻ anion can predict its strong oxidizing and electrophilic character. Key global reactivity descriptors include the ionization potential (I), electron affinity (A), chemical potential (μ), hardness (η), and electrophilicity index (ω).
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. For an oxidizing agent like [IrCl₆]²⁻, this value is highly negative. It is approximated as μ ≈ -(I+A)/2.
Chemical Hardness (η): Represents the resistance to change in electron configuration. It is approximated as η ≈ (I-A). A larger hardness value implies greater stability.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η. A high value of ω indicates a strong electrophile.
The redox potential of the [IrCl₆]²⁻/[IrCl₆]³⁻ couple is directly related to the electron affinity of the [IrCl₆]²⁻ ion. Computational studies have correlated computed electron affinities with experimental redox data for series of hexahalide complexes, including those of iridium. researchgate.netresearchgate.net These calculations show that the electron affinity of [IrCl₆]²⁻ is significantly high, which is consistent with its powerful oxidizing nature.
Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule. For [IrCl₆]²⁻, the Fukui function for nucleophilic attack (f⁺(r)) would indicate that the iridium center is the primary site for electron acceptance (reduction), while the Fukui function for electrophilic attack (f⁻(r)) would highlight the chloride ligands as the sites most susceptible to oxidation. researchgate.net
| Descriptor | Symbol | Typical Calculated Value Trend | Interpretation for [IrCl₆]²⁻ |
|---|---|---|---|
| Electron Affinity | A | High Positive | Strong tendency to accept an electron; powerful oxidizing agent. researchgate.net |
| Chemical Potential | μ | Highly Negative | High tendency to pull electrons from other species. |
| Chemical Hardness | η | Moderate | Indicates a stable but reactive species. |
| Electrophilicity Index | ω | High Positive | Strong electrophile, readily participates in redox reactions. researchgate.net |
These theoretical predictions are invaluable for rationalizing observed reactivity patterns and for the in silico design of new catalytic systems or anion receptors specific for the hexachloroiridate(IV) anion. chpc.ac.za
Analytical Chemistry Methodologies Utilizing Dihydrogen Hexachloroiridate Iv Hydrate
Application in Detection and Quantification of Other Metals
The hexachloroiridate(IV) complex, [IrCl₆]²⁻, serves as an effective oxidizing agent in aqueous solutions, a property that has been harnessed for the spectrophotometric determination of certain metal ions. The underlying principle of these analytical methods often involves the oxidation of the target metal ion by [IrCl₆]²⁻, leading to a measurable change in the absorbance of the solution.
A notable application is in the spectrophotometric determination of Platinum(II). In this method, the oxidation of Platinum(II) by hexachloroiridate(IV) is monitored. The reaction kinetics can be followed by measuring the decrease in absorbance at the absorption maximum of the hexachloroplatinate(IV) ion, which is 262 nm. At this wavelength, the absorbance of hexachloroplatinate(IV) is significantly greater than that of the other reactants and products, allowing for sensitive and selective quantification.
Below is a table summarizing the kinetic parameters for the oxidation of different metal ions by hexachloroiridate(IV), which are crucial for developing analytical methodologies.
| Metal Ion | Reaction Order in [IrCl₆]²⁻ | Reaction Order in Metal Ion | Overall Reaction Order | Key Observational Parameter |
| Platinum(II) | - | - | - | Decrease in absorbance at 262 nm |
| Tellurium(IV) | First-order | Fractional-first-order | Second-order | Change in absorbance |
| Tin(II) | First-order | First-order | Second-order | Change in absorbance |
Use as Redox Probes in Chemical and Biological Systems
The hexachloroiridate(IV)/hexachloroiridate(III) ([IrCl₆]²⁻/³⁻) redox couple is a well-behaved and stable system, making it an excellent redox probe for investigating complex chemical and biological environments. fishersci.com Its stability over a wide pH range (pH 0 to 10) further enhances its utility in diverse applications. fishersci.com
The [IrCl₆]²⁻/³⁻ redox couple has been effectively employed to investigate and discriminate between different DNA monolayers, such as B-DNA and M-DNA, on gold surfaces. fishersci.com When a double-stranded DNA (ds-DNA) monolayer is formed on a gold surface, it acts as a barrier, reducing the signal transduction between an electrophore in solution and the gold electrode. fishersci.com By studying the electrochemical behavior of the [IrCl₆]²⁻/³⁻ couple in the presence of these DNA monolayers, it is possible to discern differences in their structure and packing, which affect the electron transfer process. fishersci.com The well-defined and reversible electron transfer characteristics of the hexachloroiridate system, with minimal complications, make it a superior choice compared to other redox couples like ferricyanide/ferrocyanide, which can exhibit quasi-reversible electron transfer due to film formation on the electrode surface. fishersci.com
The hexachloroiridate(IV) complex is also utilized as a redox probe to obtain chemical information related to oxidative stress in biological systems. fishersci.com An "iridium-reducing assay" has been developed to detect the reducing activities within a biological matrix, such as serum. researchgate.net In this assay, K₂IrCl₆ (containing the [IrCl₆]²⁻ ion) acts as an oxidative probe. researchgate.net It reacts with reducing agents present in the sample, and the resulting change can be monitored through both optical and electrochemical methods. researchgate.net
| Application | System Under Investigation | Principle of Measurement | Key Advantage of [IrCl₆]²⁻ |
| Discrimination of DNA Monolayers | B-DNA and M-DNA on gold surfaces | Electrochemical signal transduction | Stable and reversible electron transfer |
| Probing Oxidative Stress | Biological matrixes (e.g., serum) | Optical and electrochemical detection of reducing activity | High sensitivity to glutathione (B108866) (GSH) |
Future Research Directions and Emerging Applications
Exploration in Next-Generation Electronic and Photonic Devices
The unique electronic properties of iridium and its compounds make Dihydrogen hexachloroiridate(IV) hydrate (B1144303) a valuable precursor in the fields of electronics and photonics. chemimpex.com Research is increasingly focused on harnessing this compound to create novel materials for advanced devices. Its ability to serve as a source of iridium ions allows for the synthesis of innovative materials, such as conductive polymers and nanostructured components, with precisely tailored electronic characteristics. chemimpex.com
One key area of application is in the development of conductive polymers. For instance, Dihydrogen hexachloroiridate(IV) hydrate is utilized in the electrochemical synthesis of polyaniline on the surfaces of non-noble metal electrodes. fishersci.com This process is crucial for creating stable and efficient components for various electronic applications. The compound also serves as a precursor for fabricating specialized electrodes, such as Ir-decorated graphene electrodes used in advanced energy storage systems like vanadium redox flow batteries. safina.eu These batteries benefit from the enhanced stability and performance offered by the iridium-based catalysts. safina.eu The role of this compound as a building block for such sophisticated electronic components underscores its importance in the future of energy storage and device manufacturing. chemimpex.com
| Application Area | Specific Use of Precursor | Resulting Material/Device |
| Electronics | Electrochemical synthesis | Conductive polymers (e.g., Polyaniline) |
| Energy Storage | Fabrication of decorated electrodes | Ir-decorated graphene for Vanadium Redox Flow Batteries |
| Material Science | Synthesis of nanomaterials | Nanostructured devices with tailored electronic properties |
Sustainable Chemical Transformations (e.g., CO2 Utilization)
Iridium-based catalysts, often synthesized from precursors like this compound, are renowned for their exceptional stability and efficiency, making them ideal candidates for promoting green and sustainable chemical processes. samaterials.com These catalysts facilitate reactions with reduced energy consumption and minimal waste production, aligning with the core principles of green chemistry. samaterials.com Their durability under the extreme conditions often required for industrial chemical transformations makes them particularly valuable. samaterials.com
A significant emerging application for iridium-based catalysts is in the field of carbon dioxide (CO₂) utilization. CO₂ is a greenhouse gas, and its conversion into valuable chemicals is a major goal for sustainable chemistry. Research has demonstrated that specific iridium complexes can act as effective catalysts for the electrochemical reduction of CO₂. For example, an immobilized iridium-pincer complex has been shown to successfully reduce CO₂ to formate (B1220265) (HCOO⁻) in an aqueous medium. researchgate.net While this study used a complex derivative, this compound serves as a fundamental starting material for creating such sophisticated catalytic systems. The development of these catalysts opens up pathways for converting harmful CO₂ emissions into useful chemical feedstocks, contributing to a more circular economy.
Development of Advanced Materials with Tailored Properties
This compound is a versatile precursor for the synthesis of advanced materials where properties can be meticulously controlled. chemimpex.com Its primary role is as a source of iridium for creating nanoparticles and specialized catalysts with specific morphologies and functionalities. safina.eu
A prominent application is the synthesis of iridium oxide nanoparticles. safina.eu These nanoparticles are highly stable and exhibit exceptional catalytic activity in various chemical reactions. safina.eu The ability to control the size and structure of these iridium oxide nanoparticles by carefully managing the synthesis conditions allows researchers to tailor their catalytic performance for specific applications, such as the hydrogenation of nitrogen heterocycles. safina.eu
Furthermore, research into iridium-based nanocatalysts is crucial for advancing green hydrogen production through proton exchange membrane (PEM) water electrolysis. rsc.org Iridium materials are the leading catalysts for the oxygen evolution reaction (OER) in the acidic environment of PEM electrolyzers due to their high stability and activity. rsc.org The performance of these catalysts can be significantly enhanced by "dimensional engineering"—controlling the structure of the catalyst at the nanoscale (from zero-dimensional particles to complex three-dimensional architectures). rsc.org This precise control over material structure, which starts with precursors like this compound, is key to developing the next generation of highly efficient electrolyzers for a hydrogen-based economy.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing dihydrogen hexachloroiridate(IV) hydrate in a laboratory setting?
- Methodology : Synthesis typically involves chlorination of iridium metal or its oxides under controlled acidic conditions. For example, reacting iridium(IV) oxide with hydrochloric acid under reflux, followed by evaporation and crystallization. Key parameters include maintaining a stoichiometric excess of HCl, temperature control (60–80°C), and inert atmosphere to prevent oxidation state changes .
- Purification : Recrystallization from ethanol/water mixtures is recommended due to its solubility in polar solvents (alcohol and water) . Confirmation of purity requires elemental analysis (Ir content ≥35% by mass) and spectroscopic validation .
Q. How should researchers safely handle and store this compound to minimize exposure risks?
- Handling : Use fume hoods with adequate ventilation to avoid inhalation of corrosive vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in sealed glass containers under dry, inert conditions (e.g., argon) at temperatures <25°C. Hygroscopicity necessitates desiccators with silica gel to prevent hydration changes .
- Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray Diffraction (XRD) : Resolve crystal structure and hydration state (e.g., hexahydrate vs. variable HO). Compare with reference data for hexachloroiridate salts .
- UV-Vis Spectroscopy : Identify ligand-to-metal charge transfer bands in aqueous solutions (e.g., peaks near 300–400 nm for Ir complexes) .
- ICP-OES/MS : Quantify iridium content (38–42% Ir expected) and detect trace metal impurities .
Advanced Research Questions
Q. How can researchers address discrepancies in reported catalytic activity of this compound across different studies?
- Root Causes : Variability in Ir oxidation states (e.g., partial reduction to Ir) or hydration levels alters active sites. Contradictions may arise from synthesis methods (e.g., HCl concentration, aging of solutions) .
- Resolution Strategies :
- Standardize synthesis protocols (e.g., fixed HCl:Iridium ratio) and characterize batch purity via XRD/EDS .
- Use controlled electrochemical testing (e.g., rotating disk electrode) to isolate catalytic performance from substrate effects .
Q. What experimental strategies are recommended for studying the stability of this compound under varying environmental conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess dehydration steps (melting point ~65°C) and decomposition thresholds (>150°C) .
- Chemical Reactivity : Test incompatibility with strong oxidizers (e.g., HNO) by monitoring gas evolution (Cl, HCl) via mass spectrometry .
- Moisture Sensitivity : Conduct kinetic studies in humidity-controlled chambers to quantify hydration/dehydration rates .
Q. What mechanistic insights have been gained into the electrocatalytic behavior of this compound in oxygen evolution reactions (OER)?
- Active Species : In situ XANES reveals Ir → Ir oxidation during OER, with chloride ligands acting as proton-transfer mediators .
- Performance Optimization : Anchoring the complex on conductive supports (e.g., carbon nanotubes) enhances electron transfer kinetics. Compare turnover frequencies (TOF) in acidic vs. alkaline media .
- Degradation Pathways : Leaching of Ir species under high potentials (>1.8 V vs. RHE) can be mitigated by doping with stabilizing cations (e.g., Sn) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
